

2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol biological activity and screening

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol
Cat. No.:	B1384178

[Get Quote](#)

An In-depth Technical Guide to the Biological Activity and Screening of **2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol**

Introduction: The Tetrahydroquinazoline Scaffold in Modern Drug Discovery

The quinazoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.^[1] This heterocyclic system is present in numerous natural products and synthetic compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.^{[1][2]} Among its many variations, the **2-amino-5,6,7,8-tetrahydroquinazolin-4-ol** core and its related analogs represent a particularly fruitful area of research. The saturated carbocyclic ring fused to the diaminopyrimidine system provides a three-dimensional structure that allows for precise spatial orientation of substituents, enabling specific and potent interactions with target proteins. This guide provides a comprehensive overview of the known biological activities of this scaffold and details the screening methodologies employed to identify and characterize novel therapeutic agents based on this versatile chemical framework.

Part 1: A Spectrum of Biological Activities

Derivatives of the 2-amino-5,6,7,8-tetrahydroquinazoline scaffold have been identified as modulators of several important classes of biological targets. This versatility underscores the scaffold's value in developing targeted therapies for a range of human diseases.

Kinase Inhibition: A Dominant Therapeutic Application

The quinazoline framework is famously utilized in the design of protein kinase inhibitors.[\[3\]](#)[\[4\]](#)[\[5\]](#) These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[\[4\]](#) This action can halt the aberrant signaling cascades that drive diseases like cancer.[\[6\]](#)

- **Epidermal Growth Factor Receptor (EGFR):** Many quinazoline derivatives are potent inhibitors of EGFR, a receptor tyrosine kinase whose dysregulation is a hallmark of various cancers.[\[6\]](#) The 4-anilinoquinazoline scaffold, a close relative of the tetrahydroquinazoline series, is the basis for approved anticancer drugs like gefitinib and erlotinib.[\[2\]](#)[\[4\]](#)
- **Cyclin-Dependent Kinases (CDKs):** Ring-constrained analogs, specifically dihydrothiazolo[4,5-h]quinazolin-8-amines, have been developed as potent, low-nanomolar inhibitors of CDKs, which are critical regulators of the cell cycle.[\[7\]](#) An X-ray crystal structure of a representative compound in complex with cyclin A-CDK2 has confirmed its binding mode within the ATP pocket.[\[7\]](#)
- **Phosphoinositide 3-kinases (PI3Ks):** Certain 4-morpholine-quinazoline derivatives have shown significant inhibitory activity against PI3K α , a key enzyme in a signaling pathway that is frequently mutated in cancer, leading to reduced cell viability.[\[1\]](#)
- **General Control Nonderepressible 2 (GCN2):** While not a direct tetrahydroquinazoline example, a related quinazoline derivative has been shown to inhibit GCN2, a kinase involved in the cellular response to amino acid starvation, suggesting a broader potential for this scaffold class to target stress-response pathways.[\[8\]](#)

Dihydrofolate Reductase (DHFR) Inhibition: Antifolate Activity

The 2,4-diamino-5,6,7,8-tetrahydroquinazoline core is a classic nonclassical antifolate, acting as an antagonist of pteridine and inhibiting the enzyme dihydrofolate reductase (DHFR).[\[9\]](#)[\[10\]](#)

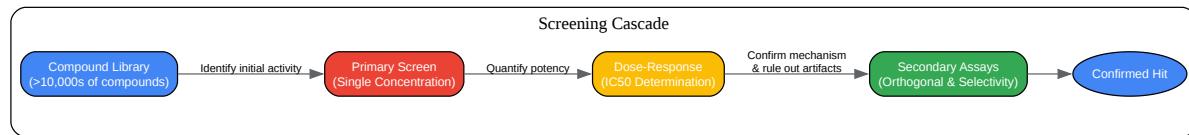
DHFR is essential for the regeneration of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a valuable target for anticancer and antimicrobial therapies.[9][11]

Derivatives have been specifically designed and evaluated as inhibitors of DHFR from opportunistic pathogens like *Pneumocystis carinii* and *Toxoplasma gondii*, which are significant threats to immunocompromised individuals.[9][12] Some of these compounds have demonstrated potent growth inhibition of these parasites in culture, with IC₅₀ values in the nanomolar range.[9]

Sigma-1 Receptor Antagonism: Potential in Pain Management

A series of 5,6,7,8-tetrahydroquinazoline derivatives have been synthesized and identified as selective antagonists of the sigma-1 receptor ($\sigma 1R$).[13] The sigma-1 receptor is an intracellular chaperone protein implicated in a variety of cellular functions and is a promising target for the treatment of neuropathic pain. The lead compound from this series exhibited nanomolar affinity for $\sigma 1R$ and demonstrated dose-dependent anti-nociceptive effects in animal models of pain, highlighting a therapeutic avenue beyond oncology and infectious diseases.[13]

Other Emerging Activities


- **Wnt/β-catenin Signaling Inhibition:** A screen of a quinazoline library identified compounds that inhibit Wnt/β-catenin signaling in colorectal cancer cells, a pathway crucial for cancer cell proliferation. These leads displayed potent anticancer activity with IC₅₀ values in the low micromolar range.[14]
- **G-Quadruplex DNA Stabilization:** Pyridine bis-quinazoline derivatives have been shown to selectively bind and stabilize G-quadruplex (G4) DNA structures.[15][16] These non-canonical DNA structures are implicated in the regulation of oncogene expression, and their stabilization can lead to the suppression of cancer cell growth.[15]

Part 2: A Guide to Screening and Characterization

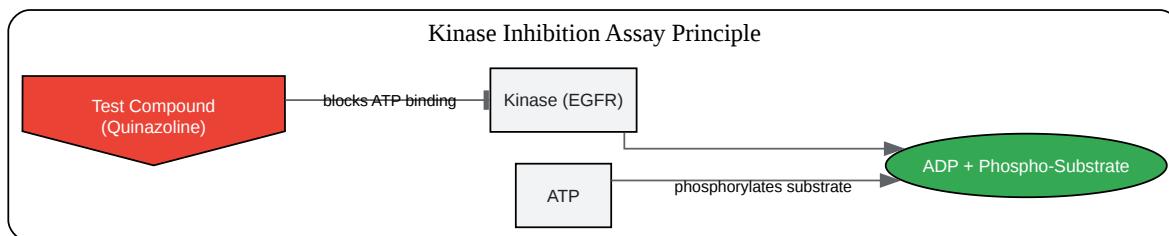
The identification of bioactive 2-amino-5,6,7,8-tetrahydroquinazoline derivatives relies on a multi-tiered screening cascade that progresses from large-scale primary screens to detailed biophysical and cell-based characterization.

High-Throughput Screening (HTS) Cascade

High-throughput screening (HTS) is the foundational step for evaluating large compound libraries to identify initial "hits".^[6] The process is designed to be rapid, scalable, and robust, funneling a large number of compounds down to a small set of promising leads for further development.

[Click to download full resolution via product page](#)

Caption: High-Throughput Screening (HTS) Workflow.


Biochemical (Enzyme-Based) Assays

These assays directly measure the effect of a compound on the activity of a purified target protein, such as a kinase or DHFR. They are essential for confirming direct target engagement and for structure-activity relationship (SAR) studies.

This luminescent assay measures the amount of ADP produced by a kinase reaction, which is a direct indicator of enzyme activity.^{[6][17]} It is highly sensitive and amenable to HTS formats.

Principle:

- Kinase Reaction: $\text{EGFR} + \text{ATP} + \text{Substrate} \rightarrow \text{Phospho-Substrate} + \text{ADP}$
- ADP-Glo™ Reagent: Stops the reaction and depletes remaining ATP.
- Kinase Detection Reagent: Converts ADP to ATP, which is used in a luciferase reaction to produce light. The light signal is proportional to the ADP produced and thus to the kinase activity.

[Click to download full resolution via product page](#)

Caption: Principle of an ATP-Competitive Kinase Assay.

Step-by-Step Methodology:

- Compound Plating: Using an acoustic liquid handler, transfer ~50 nL of each library compound (typically 10 mM in DMSO) to a 384-well assay plate. This achieves a final screening concentration of ~10 μ M.[6]
- Enzyme/Substrate Addition: Prepare and dispense a master mix containing the EGFR enzyme and a suitable peptide substrate in kinase reaction buffer.[6]
- Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[6]
- Reaction Initiation: Add ATP to each well to start the kinase reaction. The final ATP concentration should be near the Michaelis constant (K_m) to ensure sensitivity to competitive inhibitors.[4]
- Kinase Reaction: Incubate for 60 minutes at room temperature.[6]
- Termination and Detection:
 - Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.[6]

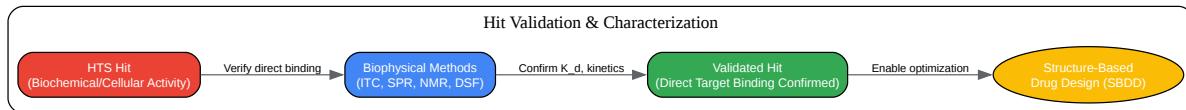
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[6]
- Data Acquisition: Read the luminescence on a compatible plate reader. A decrease in signal relative to DMSO controls indicates inhibition.

Cell-Based Assays

Cell-based assays are critical for confirming that a compound is active in a more physiologically relevant environment, assessing its effects on cell proliferation, and verifying its mechanism of action.

The MTT assay is a colorimetric method used to measure cell viability.[3][18] It assesses the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by NAD(P)H-dependent oxidoreductase enzymes, to produce insoluble purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells.


Step-by-Step Methodology:

- **Cell Seeding:** Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[17]
- **Compound Treatment:** Prepare serial dilutions of the tetrahydroquinazoline derivatives. Add the compounds to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO). [17]
- **MTT Addition:** Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- **Data Acquisition:** Read the absorbance at a wavelength of ~570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability.

Biophysical Methods for Hit Validation

Once hits are identified and confirmed in cellular assays, biophysical techniques are employed to verify direct physical binding between the compound and the target protein. These methods provide crucial information on binding affinity (K_d), thermodynamics, and kinetics.[19][20]

- Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including affinity (K_d), stoichiometry (n), and enthalpy (ΔH).[19][21]
- Surface Plasmon Resonance (SPR): An optical technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time, yielding kinetic data (k_{on} , k_{off}) and affinity (K_d).[19][20]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful method to study protein-ligand interactions in solution. Ligand-observed NMR experiments can be used for screening, while protein-observed experiments can map the binding site on the protein surface.[15][19]
- Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: Measures the change in the thermal denaturation temperature (T_m) of a protein upon ligand binding. A positive shift in T_m indicates that the ligand stabilizes the protein, confirming binding.[19]

[Click to download full resolution via product page](#)

Caption: Role of Biophysical Methods in the Drug Discovery Pipeline.

Data Summary: Biological Activity of Representative Quinazolines

The following table summarizes the reported in vitro activity for various quinazoline derivatives, illustrating the potency achieved with this scaffold against different biological targets.

Compound	Class/Derivative	Target	Assay Type	Potency (IC ₅₀ /K _i /K _d)	Reference
2,4-diamino-6- [[(2',5'- dimethoxyphenyl)methylamino]me thyl]-5,6,7,8- tetrahydroquinaz oline		T. gondii DHFR	Enzyme Inhibition	Potent (nM range)	[9]
2,4-diamino-6- [[(2',5'- dimethoxyphenyl)methylamino]me thyl]-5,6,7,8- tetrahydroquinaz oline		T. gondii cells	Cell Growth Inhibition	54 nM	[9]
2-(4- chlorophenyl)-4- (3-(4- methylpiperidin- 1- yl)propoxy)-5,6,7 ,8-tetra- hydroquinazoline		Sigma-1 Receptor	Radioligand Binding	K _i = 15.6 nM	[13]
2-methyl-N-(3- (nitro)phenyl)-4,5- - dihydrothiazolo[4 ,5-h]quinazolin-8- amine		CDK2	Kinase Inhibition	IC ₅₀ = 0.7 nM	[7]
2,4-diamino-7- aminoalkoxy- quinazoline	G9a	Methyltransferas e	ITC Binding	K _d = 23 nM	[21]

Quinazoline Lead Compounds	Wnt/β-catenin Signaling	Cell-based Reporter	IC50 = 4.9 - 17.4 μM	[14]
----------------------------------	----------------------------	------------------------	-------------------------	------

Conclusion and Future Directions

The **2-amino-5,6,7,8-tetrahydroquinazolin-4-ol** scaffold and its analogs continue to be a highly productive platform for the discovery of potent and selective modulators of diverse biological targets. With established roles in inhibiting kinases and DHFR, and emerging applications in targeting pain receptors and non-canonical DNA structures, the therapeutic potential of this chemical class is vast. The successful application of a systematic screening cascade—combining high-throughput biochemical and cellular assays with rigorous biophysical validation—is paramount to unlocking this potential. Future efforts will likely focus on leveraging structure-based drug design to enhance potency and selectivity, improve pharmacokinetic properties, and explore novel biological targets for this versatile and enduring scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, and evaluation of 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as ring-constrained 2-anilino-4-(thiazol-5-yl)pyrimidine cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,4-diamino-5, 6,7,8-tetrahydroquinazoline, a new pteridine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic assays for 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline, a promising new "nonclassical" antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(aryl methyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ 1) receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of quinazoline compounds as novel potent inhibitors of Wnt/ β -catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. umu.diva-portal.org [umu.diva-portal.org]
- 16. Design, Synthesis, and Biophysical Characterization of Pyridine Bis-Quinazoline Derivatives as Selective G-Quadruplex DNA Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Amino-5,6,7,8-tetrahydroquinazolin-4-ol biological activity and screening]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1384178#2-amino-5-6-7-8-tetrahydroquinazolin-4-ol-biological-activity-and-screening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com